Boronic acid, phenyl-, dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a boron-containing compound that has been widely studied in medicinal chemistry . The molecular weight of this compound is 149.983 .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of the diphenyl boronic acid is accomplished via the Suzuki–Miyaura reaction . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

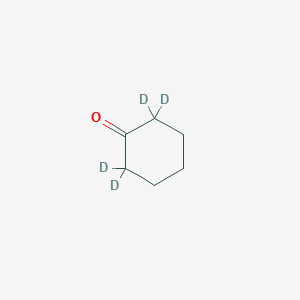

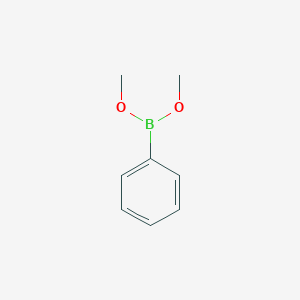

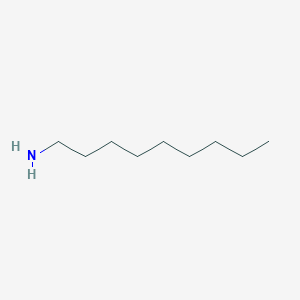

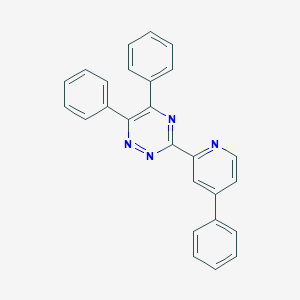

The molecular structure of boronic acid, phenyl-, dimethyl ester is characterized by the presence of boronic acid and ester groups . The boronic acid group plays a crucial role in its reactivity and binding properties .

Chemical Reactions Analysis

Boronic acids react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring .

Physical And Chemical Properties Analysis

Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .

科学的研究の応用

Medicinal Chemistry

Boronic acids, including dimethyl phenylboronate, have been increasingly studied in medicinal chemistry . They were initially thought to be toxic due to their use in ant poisoning, but this concept has been demystified and boron-containing compounds are now usually considered as non-toxic . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Anticancer Activity

Boronic acids have shown potential in anticancer activity. The discovery of the drug bortezomib, which contains a boronic acid group, has sparked interest in these compounds .

Antibacterial Activity

Boronic acids have also demonstrated antibacterial properties. The unique chemical structure of boronic acids allows them to interact with bacterial cell structures, inhibiting their growth .

Antiviral Activity

In addition to their antibacterial properties, boronic acids have shown antiviral activity. This makes them a potential candidate for the development of new antiviral drugs .

Sensing Applications

Boronic acids, including dimethyl phenylboronate, have been used in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Protein Manipulation and Modification

The interaction of boronic acids with proteins allows their use in protein manipulation and modification . This has potential applications in biological labeling and the development of therapeutics .

Separation Technologies

Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . Their unique chemical properties allow them to interact with biological targets, making them a valuable tool in drug design .

将来の方向性

Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

特性

IUPAC Name |

dimethoxy(phenyl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJJGCCNUPJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158896 |

Source

|

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, phenyl-, dimethyl ester | |

CAS RN |

13471-35-7 |

Source

|

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)